5-(3-Cyanophenyl)picolinic acid
Description
5-(3-Cyanophenyl)picolinic acid is a substituted picolinic acid derivative featuring a cyano group (-CN) at the meta position of the phenyl ring attached to the picolinic acid core (pyridine-2-carboxylic acid). This compound is likely synthesized via methods such as Minisci reactions or coupling strategies, as seen in related compounds .
Properties
IUPAC Name |
5-(3-cyanophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-7-9-2-1-3-10(6-9)11-4-5-12(13(16)17)15-8-11/h1-6,8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGPVPPPLLAGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681370 | |
| Record name | 5-(3-Cyanophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261944-75-5 | |
| Record name | 2-Pyridinecarboxylic acid, 5-(3-cyanophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261944-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Cyanophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyanophenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and is known for its mild and functional group-tolerant conditions . The general procedure involves the reaction of a boronic acid derivative with a halogenated picolinic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, are likely applied to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(3-Cyanophenyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the picolinic acid or cyanophenyl moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives of this compound.
Scientific Research Applications
5-(3-Cyanophenyl)picolinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-Cyanophenyl)picolinic acid involves its interaction with specific molecular targets and pathways. As a therapeutic agent, it may bind to zinc finger proteins, altering their structure and function . This disruption can inhibit viral replication and other cellular processes, making it a potential antiviral and immunomodulatory agent .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Structural Analogs
*Estimated based on structural similarity.
Table 2: Substituent Effects on Acidity and Bioactivity
*Theoretical estimates based on substituent electronic effects.
Biological Activity
5-(3-Cyanophenyl)picolinic acid is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by relevant research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 220.20 g/mol
- Chemical Structure : The compound features a picolinic acid backbone with a cyanophenyl group at the 5-position.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by interacting with specific molecular targets. It is believed to bind to zinc finger proteins (ZFPs), which play crucial roles in cellular processes including proliferation and apoptosis. This interaction may disrupt the normal function of ZFPs, potentially leading to inhibited cancer cell growth.
Table 1: Anticancer Activity Studies
| Study Reference | Mechanism of Action | Observations |
|---|---|---|
| Binding to ZFPs | Alteration in cellular proliferation | |
| Disruption of zinc binding | Inhibition of viral replication and cancer cell growth |
Antimicrobial and Antiviral Effects
This compound has shown promising antimicrobial and antiviral effects . It has been reported to inhibit various pathogens in vitro, including viruses such as HIV and Herpes Simplex Virus (HSV). The mechanism involves cytotoxic actions that enhance apoptosis in infected cells.
Table 2: Antimicrobial Activity
| Pathogen | Concentration (μM) | Effect |
|---|---|---|
| HIV | 1500–3000 | Inhibition of replication |
| HSV | 1000–4000 | Reduction in viral load |
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of related compounds. Structure-activity relationship (SAR) studies on similar derivatives have shown significant activity against Leishmania donovani, with IC50 values ranging from 0.2 to 1.4 μM.
Table 3: Antiparasitic Activity Studies
| Compound | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| Compound A | 0.2 | >100 |
| Compound B | 1.4 | >100 |
The biological activity of this compound can be attributed to several mechanisms:
- Zinc Finger Protein Interaction : By binding to ZFPs, it alters their function, which is critical for cancer cell survival and viral replication.
- Immune Modulation : The compound may enhance immune responses through macrophage activation, increasing the production of pro-inflammatory cytokines.
- Metal Ion Chelation : Its ability to chelate metal ions can disrupt microbial growth by depriving pathogens of essential nutrients.
Case Studies and Research Findings
In vivo studies have demonstrated that treatment with picolinic acid derivatives can lead to significant increases in lifespan in animal models inoculated with tumors or infections. For instance, mice treated with high doses exhibited enhanced survival rates compared to controls, suggesting a robust therapeutic potential.
Case Study Example
- Study on Tumor Models : Mice inoculated with MBL-2 lymphoma cells showed increased lifespan when treated with injections of picolinic acid derivatives combined with activated macrophages (100 mg/Kg).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
